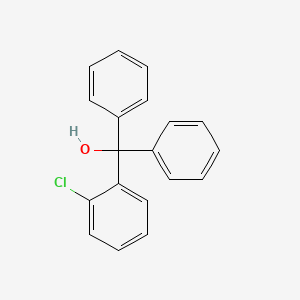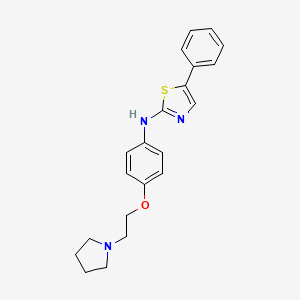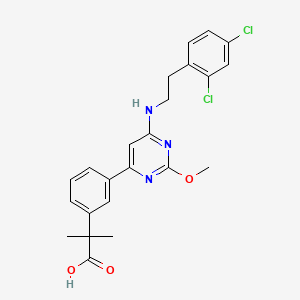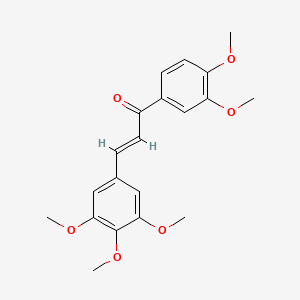
Meladrazine
概要
説明
メラドラジンは、IUPAC名N2,N2,N4,N4-テトラエチル-6-ヒドラジニル-1,3,5-トリアジン-2,4-ジアミン の化合物です。 主に泌尿器科で抗けいれん薬として使用されます .
準備方法
メラドラジンの合成には、ジエチルアミン とシアヌルクロリド を反応させてN2,N2,N4,N4-テトラエチル-1,3,5-トリアジン-2,4-ジアミン を生成する反応が含まれます。 この中間体を次にヒドラジン水和物 と反応させると、メラドラジンが得られます . 反応条件は通常、エタノールまたはメタノールなどの適切な溶媒中で反応物を還流させることを含みます .
化学反応の分析
メラドラジンは、以下を含むさまざまな化学反応を起こします。
酸化: メラドラジンは、対応する酸化物を生成するために酸化される可能性があります。
還元: 特定の条件下で還元されて、還元形が生成される可能性があります。
これらの反応に使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤 、水素化ホウ素ナトリウムなどの還元剤 、ハロゲン化アルキルなどの置換剤 が含まれます . 生成される主要な生成物は、使用される特定の反応条件と試薬によって異なります。
科学研究アプリケーション
メラドラジンには、いくつかの科学研究アプリケーションがあります。
科学的研究の応用
Meladrazine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a standard in chromatographic analysis.
Biology: The compound is studied for its potential biological activities, including its antispasmodic effects.
Medicine: This compound is used in urology to treat conditions involving muscle spasms.
作用機序
メラドラジンの正確な作用機序は完全には解明されていません。 尿路のムスカリン受容体 と相互作用することにより、その効果を発揮すると考えられており、平滑筋の弛緩につながります . この相互作用は、筋肉のけいれんを軽減し、尿の流れを改善するのに役立ちます .
類似化合物の比較
メラドラジンは、その特定の構造と官能基のために、他の類似化合物とは異なります。 類似の化合物には、以下が含まれます。
メサラジン: 炎症性腸疾患の治療における抗炎症薬として使用されます.
ヒドララジン: 高血圧の治療に使用される血管拡張薬.
トリアジン誘導体: トリアジン環が類似しているが、置換基と用途が異なるさまざまな化合物.
メラドラジンのユニークさは、トリアジン環上の特定の置換パターンとヒドラジニル基にあり、これらが抗けいれん特性を付与しています .
類似化合物との比較
Meladrazine is unique compared to other similar compounds due to its specific structure and functional groups. Similar compounds include:
Mesalazine: Used as an anti-inflammatory agent in the treatment of inflammatory bowel disease.
Hydralazine: A vasodilator used to treat high blood pressure.
Triazine derivatives: Various compounds with similar triazine rings but different substituents and applications.
This compound’s uniqueness lies in its specific substitution pattern on the triazine ring and its hydrazinyl group, which confer its antispasmodic properties .
特性
IUPAC Name |
2-N,2-N,4-N,4-N-tetraethyl-6-hydrazinyl-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N7/c1-5-17(6-2)10-13-9(16-12)14-11(15-10)18(7-3)8-4/h5-8,12H2,1-4H3,(H,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRQOBYXMACIFKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC(=NC(=N1)NN)N(CC)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
20423-87-4 (tartrate) | |
| Record name | Meladrazine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013957363 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID20161107 | |
| Record name | Meladrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20161107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13957-36-3 | |
| Record name | Meladrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13957-36-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Meladrazine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013957363 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Meladrazine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13272 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Meladrazine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99857 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Meladrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20161107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Meladrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.292 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MELADRAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2V6Z0JG2X0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Clinical trials exploring meladrazine's effectiveness in treating urinary incontinence have shown mixed results. While some studies suggested subjective improvement in patients with motor urge incontinence, particularly when used in combination with terodiline, [] others indicated limited efficacy. For instance, a double-blind, crossover trial comparing this compound to methantheline bromide and flavoxate chloride in patients with detrusor hyperreflexia due to multiple sclerosis found that this compound was less preferred by patients and demonstrated a high incidence of side effects, leading to discontinuation in several cases. [] Additionally, a systematic review analyzing data from multiple studies concluded that there was insufficient evidence to support the use of anticholinergics, including this compound, for managing urinary symptoms in individuals with multiple sclerosis. []
A: Interestingly, this compound has shown promise as a derivatizing agent in analytical chemistry, specifically in mass spectrometry-based analysis of glycans. [, ] this compound derivatization significantly enhances the detection sensitivity of fucosylated glycans in electrospray ionization mass spectrometry. [] This application highlights this compound's utility beyond its traditional role as a pharmaceutical compound.
A: A significant concern regarding this compound is the high incidence of side effects reported in clinical trials. [, ] These side effects, often attributed to its anticholinergic properties, have led to treatment discontinuation in several instances. [] The unfavorable side effect profile, coupled with the limited evidence of efficacy, raises concerns about the risk-benefit ratio of using this compound for managing urinary incontinence, particularly when compared to other available treatment options. [, ]
A: While this compound was initially investigated for its potential in treating urinary incontinence, its use as a derivatizing agent in mass spectrometry for glycan analysis represents a notable alternative application. [, ] This application underscores the versatility of certain chemical compounds and their potential utility beyond their initial intended medical purpose. Further research may reveal additional applications of this compound in various scientific fields.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-{[(4-Nitroanilino)carbonyl]amino}benzenesulfonamide](/img/structure/B1676091.png)





![4-Amino-8-(3-((3,4-dimethoxyphenethyl)amino)propyl)-6,6-dimethyl-2-(4-methyl-3-nitrophenyl)-1,6-dihydro-7H-imidazo[4,5-h]isoquinoline-7,9(8H)-dione](/img/structure/B1676100.png)




